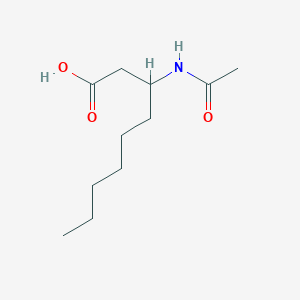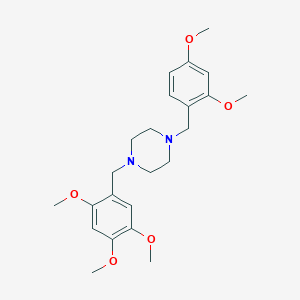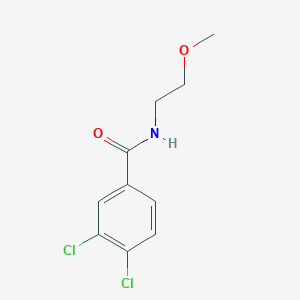
4-(5-nitro-2-pyridinyl)thiomorpholine
Vue d'ensemble
Description
4-(5-nitro-2-pyridinyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative that has a nitro group and a pyridine ring attached to it. The chemical formula of 4-(5-nitro-2-pyridinyl)thiomorpholine is C9H10N2O2S.
Mécanisme D'action
The mechanism of action of 4-(5-nitro-2-pyridinyl)thiomorpholine is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to inhibit bacterial DNA synthesis. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Additionally, its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(5-nitro-2-pyridinyl)thiomorpholine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(5-nitro-2-pyridinyl)thiomorpholine in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. Additionally, its anti-inflammatory and antitumor properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
One limitation of using 4-(5-nitro-2-pyridinyl)thiomorpholine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and caution should be exercised when handling this compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several potential future directions for the study of 4-(5-nitro-2-pyridinyl)thiomorpholine. One area of research could focus on elucidating its mechanism of action and identifying the molecular targets of this compound. This could lead to the development of more effective drugs for the treatment of various diseases.
Another area of research could focus on optimizing the synthesis of 4-(5-nitro-2-pyridinyl)thiomorpholine and developing new derivatives with improved properties. This could lead to the development of more potent and selective antimicrobial, antitumor, and anti-inflammatory agents.
Finally, the potential neuroprotective effects of 4-(5-nitro-2-pyridinyl)thiomorpholine could be further investigated. This could lead to the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
4-(5-nitro-2-pyridinyl)thiomorpholine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(5-nitropyridin-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPVVRBRDAFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Nitro-pyridin-2-yl)-thiomorpholine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)
![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)


![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)
